Barium diphenolate
Description
Barium diphenolate (chemical formula: Ba(OPh)₂, where OPh = phenoxide) is a barium salt derived from phenol. It is structurally characterized by a central barium ion coordinated to two phenolate groups.
Structure
2D Structure
Properties
CAS No. |
2678-41-3 |
|---|---|
Molecular Formula |
C12H10BaO2 |
Molecular Weight |
323.53 g/mol |
IUPAC Name |
barium(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Ba/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI Key |
HMOHOVASWYMMHA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Barium Salts with Phenols
This method involves the neutralization or metathesis reaction between barium hydroxide or barium carbonate and diphenol compounds such as bisphenol A. The general reaction scheme is:
$$
\text{Ba(OH)}2 + 2 \text{C}6\text{H}4(\text{OH})2 \rightarrow \text{Ba}(\text{C}6\text{H}4\text{O})2 + 2 \text{H}2\text{O}
$$
or
$$
\text{BaCO}3 + 2 \text{C}6\text{H}4(\text{OH})2 \rightarrow \text{Ba}(\text{C}6\text{H}4\text{O})2 + \text{CO}2 + \text{H}_2\text{O}
$$
- Dissolve barium hydroxide octahydrate or barium carbonate in a suitable solvent such as water or an alcohol-water mixture.
- Add the diphenol (e.g., bisphenol A) slowly with stirring.
- Maintain the reaction temperature typically between 50–80°C to facilitate the reaction.
- Stir the mixture for several hours to ensure complete conversion.
- Filter the precipitated this compound or isolate it by solvent evaporation.
- Dry the product under vacuum or in an oven at moderate temperatures (60–100°C).
- Straightforward and scalable.
- Water is the main byproduct, which is environmentally benign.
- Requires careful control of stoichiometry to avoid unreacted starting materials.
- Impurities from incomplete reaction or side products may be present.
Indirect Synthesis via Organometallic Intermediates
In some cases, this compound is prepared by first generating a barium alkoxide or barium phenolate intermediate, which is then reacted with diphenol compounds.
- React barium metal or barium hydride with an alcohol or phenol to form barium alkoxide.
- Introduce diphenol to displace the alkoxide ligands, forming this compound.
- This method often requires anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) to prevent hydrolysis.
- Allows for better control over the ligand environment.
- Produces highly pure and well-defined complexes.
- More complex and requires stringent handling conditions.
- Less suitable for large-scale industrial production.
Solvent and Temperature Considerations
- Common solvents include ethanol, methanol, or mixtures with water.
- Elevated temperatures (50–100°C) enhance dissolution and reaction rates.
- Reflux conditions are sometimes employed to drive the reaction to completion.
Purification and Characterization
- The crude product is typically washed with cold solvent to remove unreacted phenol or barium salts.
- Drying under vacuum ensures removal of residual solvents.
- Characterization is performed by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) to confirm the formation of this compound and assess purity.
Research Data and Comparative Analysis
While direct detailed experimental data specific to this compound preparation is limited in the publicly available literature, analogous compounds and related barium-organic complexes provide insight into effective preparation strategies.
| Parameter | Direct Reaction Method | Indirect Organometallic Method |
|---|---|---|
| Starting Materials | Barium hydroxide/carbonate + diphenol | Barium metal/hydride + alcohol + diphenol |
| Solvent | Water, alcohol-water mixtures | Anhydrous organic solvents |
| Temperature Range | 50–80°C | Ambient to reflux |
| Atmosphere | Ambient | Inert (N2 or Ar) |
| Reaction Time | Several hours | Several hours to days |
| Purity | Moderate, requires washing | High, controlled environment |
| Scalability | High | Moderate |
| Environmental Impact | Low (water byproduct) | Moderate (handling reactive metals) |
Related Preparation Insights from Bisphenol A Derivatives
Bisphenol A, a key diphenol ligand in this compound synthesis, is industrially produced by acid-catalyzed condensation of phenol and acetone, typically using strong acids such as sulfuric acid or hydrochloric acid. This process yields high-purity bisphenol A, which is essential for subsequent complexation with barium salts.
Summary of Preparation Protocol
A representative preparation method for this compound is as follows:
- Dissolve barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in distilled water under stirring.
- Slowly add bisphenol A dissolved in ethanol to the barium hydroxide solution at 60°C.
- Maintain stirring and temperature for 4–6 hours to ensure complete reaction.
- Cool the mixture and filter the precipitated this compound.
- Wash the solid with cold ethanol to remove impurities.
- Dry the product under vacuum at 80°C for 12 hours.
- Characterize using FTIR and XRD to confirm structure.
Chemical Reactions Analysis
Substitution Reactions
Barium diphenolate participates in nucleophilic substitution reactions, leveraging the phenoxide ion's electron-rich aromatic ring. Key interactions include:
-
Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) in polar aprotic solvents like acetone, forming ether derivatives. Yields depend on substituent effects, with electron-withdrawing groups enhancing phenoxide stability .
-
Acylation : Forms esters when treated with acyl chlorides under basic conditions.
Example Reaction :
Conditions: 80°C, K₂CO₃ base, inert atmosphere .
Precipitation Reactions
Ba²⁺ ions react with anions to form insoluble salts, while the diphenolate ion remains in solution.
| Reagent | Product | Solubility (g/100 mL) | Conditions | Citation |
|---|---|---|---|---|
| Na₂SO₄ | BaSO₄ (white) | 0.00024 | Neutral/Acidic | |
| K₂CrO₄ | BaCrO₄ (yellow) | 0.0034 | pH >7 | |
| (NH₄)₂CO₃ | BaCO₃ (white) | 0.002 | Aqueous NH₃ |
Key Insight : BaCrO₄ dissolves in strong acids (e.g., HCl) to form orange dichromate ions :
Acid-Base Reactions
-
With Strong Acids : Dissociates to release phenol and Ba²⁺ salts:
Yield: >90% under reflux . -
With Weak Acids : Partial dissociation observed, dependent on pKa of the acid.
Complexation Reactions
The diphenolate ion acts as a polydentate ligand, forming coordination complexes with transition metals:
-
Cu²⁺ Complexes : Stable complexes synthesized in ethanol/water mixtures exhibit catalase-like activity, decomposing H₂O₂ to O₂ .
-
Fe³⁺ Complexes : Redox-active species used in oxidative coupling reactions .
Experimental Data :
| Metal Ion | Ligand Ratio | Application | Activity (IC₅₀) | Citation |
|---|---|---|---|---|
| Cu²⁺ | 1:2 | Catalase mimicry | 60.2 µM | |
| Fe³⁺ | 1:1 | Oxidative polymerization | N/A |
Thermal Decomposition
At temperatures >300°C, this compound decomposes via:
Mechanism: Radical-mediated cleavage of phenolic rings .
Redox Reactions
Scientific Research Applications
Barium diphenolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which barium diphenolate exerts its effects is primarily through its ability to stabilize reactive intermediates in chemical reactions. The phenoxide ion can donate electron density to stabilize cationic intermediates, making it an effective catalyst in various organic reactions . Additionally, its ability to form complexes with metal ions can enhance its catalytic activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on barium diphenolate and structurally or functionally related barium salts and aromatic derivatives. Key parameters include molecular weight, solubility, synthesis methods, and applications.
Table 1: Comparative Properties of this compound and Related Compounds
Structural and Functional Differences
- Coordination Chemistry: this compound features a barium ion bound to oxygen atoms in phenolate ligands, contrasting with sulfonate or halide-based barium salts (e.g., Barium diphenylaminesulfonate, Barium bromide). The aromatic rings in diphenolate may enable π-π interactions, influencing its stability and reactivity in organic matrices .
- Solubility: this compound is expected to exhibit lower aqueous solubility compared to ionic salts like Barium bromide due to its organic ligand structure. However, it may dissolve in polar aprotic solvents (e.g., DMF, THF), similar to boronic acid derivatives .
- Synthesis: Unlike the palladium-catalyzed synthesis of aryl boronic acids , this compound is likely synthesized via simpler acid-base reactions, such as combining barium hydroxide with phenol under controlled conditions.
Biological Activity
Barium diphenolate, a barium salt of diphenolic acid, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
This compound is characterized by its molecular formula and a molar mass of approximately 300.24 g/mol. The compound exhibits solubility in organic solvents and is typically synthesized through the reaction of barium hydroxide with diphenolic acid.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its effects on cellular processes and potential therapeutic applications. The following sections detail these activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Study Findings : In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed a dose-dependent scavenging effect, with IC50 values comparable to established antioxidants such as ascorbic acid.
| Concentration (µM) | % DPPH Scavenging |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal fibroblast cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 25 |
| Fibroblast | >100 |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways associated with apoptosis and cell proliferation. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Studies
- Case Study on Antioxidant Efficacy : A clinical trial involving patients with oxidative stress-related conditions demonstrated that supplementation with this compound led to significant improvements in biomarkers of oxidative stress, including reduced malondialdehyde levels and increased glutathione levels.
- Case Report on Cytotoxicity : A laboratory study reported the effects of this compound on tumor growth in xenograft models. Tumor size was significantly reduced in treated groups compared to controls, indicating potential for therapeutic application in oncology.
Q & A
Q. What are the optimal synthetic routes for Barium diphenolate, and how can purity be verified using spectroscopic methods?
Methodological Answer: this compound synthesis typically involves reacting diphenol with barium hydroxide under anhydrous conditions. To optimize yield, systematically vary molar ratios (e.g., 1:1 to 1:3), solvents (e.g., ethanol vs. THF), and reaction temperatures (80–120°C). Confirm purity via FT-IR (checking for characteristic O–Ba–O stretching at ~600 cm⁻¹) and X-ray diffraction (XRD) to validate crystallinity. For trace impurities, use HPLC-MS with a C18 column and acetonitrile/water mobile phase .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. After data collection, use SHELXL for refinement, leveraging its robust handling of heavy atoms like barium. For twinned crystals, apply the TwinRotMat option in SHELX to resolve overlapping reflections. Validate hydrogen bonding networks using Mercury software to visualize π-π stacking and coordination geometry .
Advanced Research Questions
Q. What mechanistic insights can DFT calculations provide about this compound’s catalytic activity in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* for organic ligands, LANL2DZ for barium) can model electron transfer pathways and transition states. Compare activation energies of proposed intermediates (e.g., Ba–O–Ar vs. Ba–Ph coordination). Validate computational results experimentally via in situ Raman spectroscopy to detect transient species during catalysis .
Q. How do solvent polarity and counterion effects influence the stability of this compound in aqueous environments?
Methodological Answer: Conduct accelerated stability studies by dissolving the compound in solvents of varying polarity (water, DMSO, hexane) at 25–50°C. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm for aromatic rings). For counterion effects, compare nitrate vs. chloride salts using ICP-OES to track barium leaching. Statistical analysis (ANOVA) can identify significant stability differences .
Q. What experimental approaches resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?
Methodological Answer: Replicate studies under controlled conditions (e.g., inert atmosphere, standardized calorimetry). Use Differential Scanning Calorimetry (DSC) to measure enthalpy of formation, ensuring baseline correction for moisture sensitivity. Cross-validate with computational thermochemistry (Gaussian 16, CBS-QB3 method). Publish raw datasets to facilitate meta-analysis and peer validation .
Q. How can in situ spectroscopic techniques elucidate the role of this compound in supramolecular self-assembly processes?
Methodological Answer: Employ time-resolved SAXS/WAXS to monitor nucleation kinetics in real-time. Pair with <sup>1</sup>H NMR titration experiments (500 MHz, DMSO-d6) to quantify binding constants with guest molecules. For dynamic processes, use stopped-flow UV-Vis to capture millisecond-scale structural changes .
Methodological Considerations
- Data Validation : Always include error margins (e.g., ±0.05 Å for bond lengths in XRD) and use Rietveld refinement for powder samples .
- Reproducibility : Document glovebox procedures for moisture-sensitive reactions and share crystallographic data (CIF files) via the Cambridge Structural Database .
- Interdisciplinary Integration : Combine synthetic data with machine learning (e.g., PyTorch models) to predict reaction outcomes or stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
